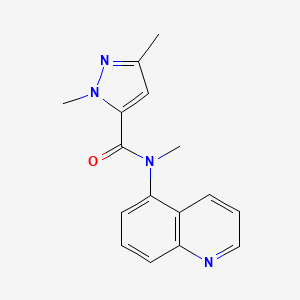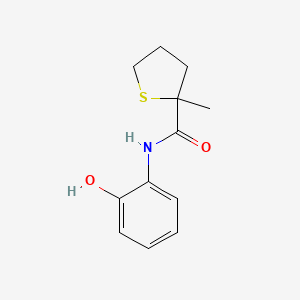
N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide, also known as TQ, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. TQ has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide involves its ability to modulate various signaling pathways involved in inflammation, oxidative stress, and apoptosis. N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide also possesses antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Moreover, N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide also possesses antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Moreover, N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide in lab experiments is its potent biological activity against various diseases. N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to possess potent anticancer activity against a wide range of cancer cell lines, making it an attractive candidate for cancer therapy. Moreover, N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to possess neuroprotective and cardioprotective effects, making it a potential therapeutic agent for neurodegenerative and cardiovascular diseases. However, one of the limitations of using N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide. One of the areas of interest is the development of N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide-based drug formulations for cancer therapy. N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to possess potent anticancer activity against a wide range of cancer cell lines, and its development as a drug formulation could lead to the development of new cancer therapies. Another area of interest is the investigation of N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide's neuroprotective and cardioprotective effects in vivo. Further research is needed to determine the optimal dosage and administration of N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide for these potential therapeutic applications. Additionally, the development of new synthesis methods for N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide could lead to the production of N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide in larger quantities and at a lower cost, making it more accessible for research and potential therapeutic applications.
Synthesemethoden
The synthesis of N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide involves the reaction of 5-amino-2,3-dimethylpyrazine with 5-chloro-2-methylquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography to obtain N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has also been shown to possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide has been shown to possess cardioprotective effects against ischemic heart disease and myocardial infarction.
Eigenschaften
IUPAC Name |
N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-10-15(20(3)18-11)16(21)19(2)14-8-4-7-13-12(14)6-5-9-17-13/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJDUWPPDZXHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(C)C2=CC=CC3=C2C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,5-trimethyl-N-quinolin-5-ylpyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7630908.png)
![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![N-[(1,7-dimethylbenzimidazol-2-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7630916.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)
![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)

![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)

![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)
![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)
![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)
